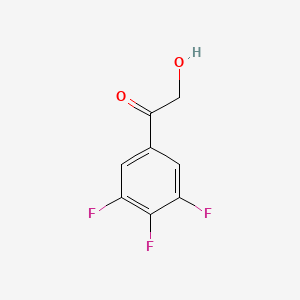

2-Hydroxy-3',4',5'-trifluoroacetophenone

Description

Significance of Fluorine Substitution in Aromatic Systems within Modern Chemical Research

The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. tandfonline.com Fluorine's high electronegativity and small size can profoundly alter a molecule's properties. tandfonline.combohrium.com Introducing fluorine can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, a crucial factor in drug development. bohrium.comnih.gov This modification can also modulate lipophilicity, which affects how a compound moves through biological membranes and is distributed in the body. nih.govnih.gov

Furthermore, fluorine substitution can influence the acidity or basicity (pKa) of nearby functional groups, which in turn affects the molecule's pharmacokinetic profile and binding affinity to target proteins. bohrium.comresearchgate.net The presence of fluorine can lead to more potent and selective biological activity by altering the conformation of the molecule and enhancing interactions with its biological target. tandfonline.combohrium.com These modifications are instrumental in designing new pharmaceuticals, with a significant number of drugs approved by the FDA containing fluorine. nih.gov

Table 1: Effects of Fluorine Substitution on Molecular Properties

| Property | Effect of Fluorination | Rationale |

|---|---|---|

| Metabolic Stability | Increased | The strong carbon-fluorine (C-F) bond can block metabolically vulnerable sites from enzymatic attack. bohrium.comnih.gov |

| Lipophilicity | Modulated | Can increase or decrease lipophilicity depending on the molecular context, affecting absorption and distribution. bohrium.comnih.gov |

| Binding Affinity | Enhanced | Fluorine can participate in favorable interactions (e.g., electrostatic, van der Waals) with protein targets. tandfonline.comresearchgate.net |

| Acidity/Basicity (pKa) | Altered | The strong electron-withdrawing nature of fluorine influences the electronic properties of nearby functional groups. bohrium.comresearchgate.net |

| Conformation | Modified | The size and electronegativity of fluorine can change the preferred three-dimensional shape of a molecule. bohrium.com |

Strategic Importance of the Acetophenone (B1666503) Scaffold in Organic Synthesis and Material Science

The acetophenone framework is a fundamental building block in organic chemistry, valued for its versatility and reactivity. nih.govimarcgroup.com As a simple aromatic ketone, it serves as a precursor for a vast array of more complex molecules, including many heterocyclic compounds that are central to medicinal chemistry. nih.govresearchgate.net The reactivity of its carbonyl group and the adjacent methyl group allows for a wide range of chemical transformations, making it an ideal starting point for constructing natural product analogs and novel pharmaceuticals. nih.govnih.gov

In material science, acetophenone derivatives are used in the formulation of advanced polymers and coatings. chemimpex.com Fluorinated versions, for instance, are employed to create materials with enhanced thermal stability and chemical resistance. chemimpex.comchemimpex.com The acetophenone scaffold's utility extends to being an important intermediate in the industrial production of fragrances, flavors, and resins. nih.govimarcgroup.com Its structural simplicity and commercial availability make it an economically significant component in both research and industrial applications. imarcgroup.com

Table 2: Applications of the Acetophenone Scaffold

| Field | Application |

|---|---|

| Pharmaceuticals | A key intermediate in the synthesis of drugs, including anti-inflammatory, anticancer, and anticonvulsant agents. researchgate.netchemimpex.com |

| Agrochemicals | Used as a precursor for pesticides and other plant protection agents. imarcgroup.comchemimpex.com |

| Material Science | Employed in the synthesis of fluorinated polymers with high thermal stability and specialized coatings. chemimpex.com |

| Organic Synthesis | A versatile building block for creating a diverse range of complex organic and heterocyclic molecules. nih.govnih.gov |

| Fragrance Industry | Its aromatic properties make it a valuable ingredient in perfumes and cosmetics. imarcgroup.com |

Historical Context of Hydroxylated and Fluorinated Aromatic Ketones in Academic Inquiry

The study of aromatic ketones has a rich history, with the first synthesis of the parent compound, acetophenone, dating back to 1857. nih.gov Research into hydroxylated versions, or hydroxy ketones, followed as chemists explored methods for their synthesis, such as the α-hydroxylation of carbonyl compounds. organic-chemistry.org These molecules became important for their roles as intermediates and for their own biological activities.

The field of fluorine chemistry began to accelerate significantly in the 20th century with the development of new and safer fluorinating agents. nih.gov Initially, the harsh conditions required for fluorination limited its application. However, the creation of milder reagents, such as Selectfluor®, allowed for the selective and efficient introduction of fluorine into organic molecules, including cyclic ketones. nih.govsapub.org This opened the door for systematic studies into the effects of fluorination, leading to the deliberate design of fluorinated aromatic ketones for specific applications in medicine and materials. The convergence of these two historical streams of research—the study of hydroxy ketones and the development of synthetic fluorination methods—has led to the modern investigation of compounds like 2-Hydroxy-3',4',5'-trifluoroacetophenone.

Structure

3D Structure

Properties

Molecular Formula |

C8H5F3O2 |

|---|---|

Molecular Weight |

190.12 g/mol |

IUPAC Name |

2-hydroxy-1-(3,4,5-trifluorophenyl)ethanone |

InChI |

InChI=1S/C8H5F3O2/c9-5-1-4(7(13)3-12)2-6(10)8(5)11/h1-2,12H,3H2 |

InChI Key |

VQCQRKAMLBMSRT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C(=O)CO |

Origin of Product |

United States |

Reaction Chemistry and Mechanistic Elucidation of 2 Hydroxy 3 ,4 ,5 Trifluoroacetophenone

Exploration of Nucleophilic and Electrophilic Reactivity of the Carbonyl Center

The carbonyl group is a central feature of the reactivity of 2-Hydroxy-3',4',5'-trifluoroacetophenone. The carbon atom of the carbonyl is electrophilic and thus susceptible to attack by nucleophiles. This reactivity is significantly enhanced by the electron-withdrawing nature of the attached 3',4',5'-trifluorophenyl group, which increases the partial positive charge on the carbonyl carbon, making it more reactive than the carbonyl center in non-fluorinated acetophenone (B1666503). researchgate.netmdpi.com

Common nucleophilic addition reactions expected at the carbonyl center include:

Reduction: The carbonyl can be reduced to a secondary alcohol using reducing agents like sodium borohydride. This reaction is a standard transformation for acetophenones. wikipedia.org

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the carbonyl to form tertiary alcohols.

Condensation Reactions: The carbonyl group can react with amines and their derivatives. For instance, condensation with hydroxylamine (B1172632) would yield an oxime, while reaction with hydrazines would produce hydrazones. A particularly important transformation is the Claisen-Schmidt condensation with aromatic aldehydes, which serves as the initial step in the synthesis of chalcones and, subsequently, flavones. innovareacademics.inresearchgate.net

The carbonyl oxygen, with its lone pairs of electrons, exhibits nucleophilic and basic character. It can be protonated under acidic conditions or act as a hydrogen bond acceptor. This latter property is crucial in forming a strong intramolecular hydrogen bond with the adjacent 2-hydroxy group, a feature that influences the molecule's conformation and reactivity. nih.govresearchgate.net

| Reaction Type | Reagent/Nucleophile | Expected Product | Significance |

|---|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | 1-(3',4',5'-Trifluorophenyl)ethanol derivative | Conversion of ketone to secondary alcohol |

| Grignard Reaction | R-MgBr | Tertiary alcohol derivative | Carbon-carbon bond formation |

| Claisen-Schmidt Condensation | Aromatic Aldehyde (Ar-CHO) | Chalcone (B49325) derivative | Key intermediate for flavone (B191248) synthesis |

| Schiff Base Formation | Primary Amine (R-NH₂) | Imine (Schiff base) derivative | Synthesis of ligands and bioactive compounds |

Role of the Trifluorinated Phenyl Moiety in Modulating Reactivity

Carbonyl Electrophilicity: As previously mentioned, the fluorine atoms withdraw electron density from the aromatic ring and, by extension, from the carbonyl group. This significantly increases the electrophilicity of the carbonyl carbon, making nucleophilic additions more favorable compared to unsubstituted acetophenone. mdpi.com

Acidity: The electron-withdrawing effect stabilizes the corresponding phenoxide and enolate anions. This increases the acidity of both the phenolic hydroxyl proton and the α-protons of the methyl group, facilitating reactions that require deprotonation at these sites, such as O-alkylation or base-catalyzed condensation reactions.

Aromatic Ring Reactivity: The trifluorinated ring is deactivated towards electrophilic aromatic substitution. Conversely, it would be highly activated towards nucleophilic aromatic substitution if a suitable leaving group were present on the ring.

Intramolecular Cyclization and Rearrangement Pathways

The ortho-relationship of the hydroxyl and acetyl groups in the 2-hydroxyacetophenone (B1195853) scaffold is a classic structural motif for intramolecular cyclization reactions. ias.ac.inrsc.org For this compound, the most prominent pathway involves the synthesis of fluorinated flavones. This process begins with a base-catalyzed Claisen-Schmidt condensation with an aromatic aldehyde to form a chalcone intermediate. This intermediate then undergoes an oxidative intramolecular cyclization, where the phenolic oxygen attacks the α,β-unsaturated system, to form the final flavone ring structure. innovareacademics.inresearchgate.net

Other potential intramolecular pathways could be initiated by converting the hydroxyl group into a better nucleophile (via deprotonation) or the acetyl group into a more reactive electrophile. Base-promoted reactions with bifunctional reagents can lead to the formation of other heterocyclic systems, such as benzoxepines, through domino reactions involving Michael addition followed by intramolecular aldol (B89426) condensation. rsc.org

Investigations into Reaction Mechanisms and Intermediates

While specific mechanistic studies on this compound are not extensively documented, its reaction pathways can be inferred from related systems and general chemical principles.

Modern physical organic chemistry employs a combination of spectroscopic and computational methods to elucidate reaction mechanisms and characterize transient species. researchgate.net For reactions involving this compound, the following techniques would be applicable:

Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to identify products and stable intermediates. researchgate.net For example, in the synthesis of flavones, the disappearance of the phenolic proton signal and the appearance of characteristic signals for the new heterocyclic ring in the NMR spectrum would confirm the cyclization. innovareacademics.in

Computational Chemistry: Quantum-chemical computations, such as Density Functional Theory (DFT), are powerful tools for mapping potential energy surfaces, locating transition states, and calculating activation energies. Such methods have been successfully used to analyze the non-covalent interactions in the structurally related 2,2,2-trifluoroacetophenone-water complex, providing detailed insights into the nature of the hydrogen bonds involved. mdpi.com Similar computational approaches could be used to model the transition states of cyclization or rearrangement reactions of the title compound.

The transformations of this compound can proceed through either ionic or radical mechanisms, depending on the reaction conditions.

Ionic Mechanisms: The majority of its characteristic reactions, including Claisen-Schmidt condensations, reductions, and intramolecular cyclizations, proceed through polar, ionic mechanisms. These pathways involve the formation of charged intermediates like enolates, phenoxides, or carbocations, driven by the inherent electrophilicity and nucleophilicity of the functional groups. innovareacademics.inrsc.org The Brønsted acid-promoted intramolecular cyclization of related acetophenone derivatives to form indenes, for instance, proceeds through a carbocation pathway. lookchem.com

Radical Mechanisms: While less common for this specific scaffold, radical pathways can be accessed under specific conditions, such as photochemical initiation. Trifluoromethyl ketones, in general, can be involved in radical addition reactions under visible-light photoredox catalysis. nih.gov In such a scenario, a trifluoromethyl ketyl radical could be generated as a key intermediate, which could then engage in subsequent bond-forming reactions. nih.gov

Derivatization and Analog Synthesis from this compound

This compound serves as a valuable starting material for the synthesis of a variety of derivatives and analogs, leveraging the reactivity of its functional groups.

Flavone Synthesis: As detailed previously, a major application is the synthesis of flavones substituted with a 3',4',5'-trifluorophenyl group at the 2-position. This is achieved by reacting the acetophenone with different substituted aromatic aldehydes. innovareacademics.inresearchgate.net

Schiff Base Ligands: Condensation of the ketone with chiral diamines, such as 1,2-diaminocyclohexane or 1,2-diphenylethylenediamine, yields optically active Schiff-base ligands. mdpi.com These ligands are of significant interest in coordination chemistry and asymmetric catalysis.

Ether and Ester Derivatives: The phenolic hydroxyl group can be readily converted into an ether or ester through Williamson ether synthesis or acylation, respectively. These modifications can alter the molecule's solubility and electronic properties.

Modification of the Acetyl Group: The methyl group can be functionalized, for example, through α-bromination followed by nucleophilic substitution, to introduce a wide range of functionalities.

| Starting Material | Reagent(s) | Product Class | Reaction Type |

|---|---|---|---|

| This compound | Substituted Benzaldehyde (B42025), Base, then Oxidant (e.g., I₂/DMSO) | Flavones | Claisen-Schmidt Condensation / Oxidative Cyclization innovareacademics.in |

| This compound | Chiral Diamine (e.g., (1R,2R)-(-)-1,2-Diaminocyclohexane) | Schiff Base Ligands | Condensation mdpi.com |

| This compound | Alkyl Halide, Base (e.g., K₂CO₃) | Aryl Ethers | Williamson Ether Synthesis |

| This compound | Acid Chloride or Anhydride (B1165640), Base (e.g., Pyridine) | Aryl Esters | Acylation |

Condensation Reactions to Form Heterocyclic Frameworks

A significant application of 2-hydroxyacetophenone derivatives, including the trifluorinated analog, is in the synthesis of heterocyclic compounds, particularly flavones. The general strategy involves a condensation reaction with an aromatic aldehyde to form a chalcone intermediate, which subsequently undergoes cyclization to yield the flavone backbone. innovareacademics.inresearchgate.net

The initial step is a Claisen-Schmidt condensation, where the methyl ketone of this compound reacts with a substituted benzaldehyde in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). innovareacademics.ininnovareacademics.in This reaction forms an α,β-unsaturated ketone known as a chalcone. The trifluoro-substituted phenyl ring in the acetophenone starting material influences the reactivity of the enolate formed during the condensation.

Following the formation of the chalcone, an oxidative cyclization reaction is carried out to form the flavone ring. A common method for this transformation is heating the chalcone in dimethyl sulfoxide (B87167) (DMSO) with iodine (I₂) as a catalyst. innovareacademics.inresearchgate.net This step proceeds through an intramolecular nucleophilic attack of the phenolic hydroxyl group onto the α,β-unsaturated system, followed by oxidation to form the stable pyranone ring of the flavone.

Table 1: General Scheme for Flavone Synthesis

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Condensation | This compound + Aromatic Aldehyde | NaOH or KOH, Ethanol (B145695) (EtOH) | Chalcone |

| 2. Cyclization | Chalcone | I₂ / DMSO, Heat | Flavone |

This two-step process is a versatile method for accessing a variety of substituted flavones, with the substitution pattern of the final product being determined by the choice of the aromatic aldehyde used in the initial condensation step. innovareacademics.ininnovareacademics.in

Chiral Derivatization and Stereoselective Transformations

The ketone functionality of this compound serves as a handle for introducing chirality into the molecular structure. One established method for this is through the formation of Schiff-base ligands via condensation with chiral diamines. mdpi.com

This reaction typically involves refluxing the 2-hydroxyacetophenone derivative with a chiral diamine, such as (1R,2R)-(-)-1,2-diaminocyclohexane or (1S,2S)-(-)-1,2-diphenylethylenediamine, in a suitable solvent like ethanol or toluene. mdpi.com The resulting Schiff-base ligands are often optically active and can be used as ligands in asymmetric catalysis. The presence of the methyl group on the imine carbon, derived from the acetophenone, introduces specific steric and electronic effects that can influence the outcomes of subsequent catalytic reactions. mdpi.com

Table 2: Examples of Chiral Diamines for Schiff-Base Ligand Synthesis

| Chiral Diamine | Resulting Ligand Type |

|---|---|

| (1R,2R)-(-)-1,2-Diaminocyclohexane | Cyclohexylenebis(2-hydroxyacetophenonylideneimine) derivative |

| (1S,2S)-(-)-1,2-Diphenylethylenediamine | Diphenylethylenebis(2-hydroxyacetophenonylideneimine) derivative |

| R-(+)-2,2'-Diamino-1,1'-binaphthalene | Binaphthylenebis(2-hydroxyacetophenonylideneimine) derivative |

These stereoselective transformations yield chiral molecules that are valuable in fields such as asymmetric synthesis, where they can be employed to control the stereochemistry of chemical reactions.

Modifications at the Hydroxyl Group and Aromatic Ring

The phenolic hydroxyl group and the trifluorinated aromatic ring of this compound are also sites for further chemical modification.

Hydroxyl Group Modifications: The reactivity of the 2-hydroxyl group is significantly influenced by a strong intramolecular hydrogen bond with the carbonyl oxygen of the acetyl group. nih.govresearchgate.net This interaction can make certain reactions, such as acetylation under standard conditions (e.g., acetic anhydride in pyridine), challenging at this position. nih.gov However, other transformations are possible. For instance, the hydroxyl group can be converted into a better leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions. nih.gov Alternatively, under specific conditions, it can be converted to a halogen. For example, methods exist for the direct conversion of hydroxyl groups to the corresponding fluoro compounds, which could be applied to this substrate. google.com

Table 3: Potential Modifications of Functional Groups

| Functional Group | Type of Modification | Potential Reagents |

|---|---|---|

| Hydroxyl Group | Benzoylation | Benzoyl chloride, Pyridine |

| Hydroxyl Group | Conversion to Halogen | 2,4,6-Trichloro innovareacademics.inbiomedres.usuta.edutriazine (for Cl) |

| Aromatic Ring | Electrophilic Substitution (e.g., methylation) | Methyl iodide, BF₃ etherate |

These modifications allow for the fine-tuning of the molecule's electronic and steric properties, enabling the synthesis of a diverse range of derivatives for various applications.

Advanced Structural Elucidation and Supramolecular Chemistry of 2 Hydroxy 3 ,4 ,5 Trifluoroacetophenone

Single-Crystal X-ray Diffraction Studies of the Compound and its Derivatives

While a specific single-crystal X-ray diffraction study for 2-Hydroxy-3',4',5'-trifluoroacetophenone is not prominently available in the reviewed literature, extensive analysis of its close derivatives provides a robust framework for understanding its likely solid-state structure. Studies on compounds like 4'-fluoro-2'-hydroxyacetophenone (B74785) and 2,2,2-trifluoroacetophenone (B138007) offer significant insights into the conformational preferences, intermolecular forces, and crystal packing architectures that would characterize the title compound. nih.govresearchgate.net

Analysis of Molecular Conformation and Torsion Angles

The conformation of 2-hydroxyacetophenone (B1195853) derivatives is largely dominated by a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. nih.govnih.gov This interaction is crucial in establishing a planar, six-membered pseudo-ring, which significantly restricts the rotational freedom of the acetyl group relative to the phenyl ring.

In the crystal structure of the related 4'-fluoro-2'-hydroxyacetophenone, the molecule is essentially planar, a conformation enforced by this intramolecular O—H⋯O hydrogen bond. nih.gov For this compound, a similar planar conformation is anticipated. The key torsion angle, defined by the O=C–C1'–C2' dihedral angle, would be expected to be close to 0°, indicating an s-trans conformation where the carbonyl group and the hydroxyl group are oriented on the same side, facilitating the hydrogen bond. The backbone of the molecule, comprising the phenyl ring and the acetyl group atoms, is expected to be nearly coplanar. researchgate.net

| Torsion Angle | Expected Value (°) | Rationale |

|---|---|---|

| O(carbonyl)-C(acetyl)-C1'-C2' | ~0 | Planarity enforced by strong intramolecular O-H···O hydrogen bond, favoring the s-trans conformer. |

| C(methyl)-C(acetyl)-C1'-C6' | ~0 | Coplanarity of the acetyl group with the phenyl ring. |

Investigation of Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding

The supramolecular assembly of this compound in the solid state is governed by a combination of hydrogen and halogen bonds, alongside other weak interactions.

Hydrogen Bonding: The most significant interaction is the intramolecular O—H⋯O hydrogen bond. In 4'-fluoro-2'-hydroxyacetophenone, this bond has a donor-acceptor distance (D⋯A) of 2.554 Å. nih.gov A similarly strong bond is expected in the title compound, which is a primary determinant of its molecular conformation. nih.gov Intermolecular hydrogen bonds are less likely to be dominant, given that the primary donor (hydroxyl H) and acceptor (carbonyl O) are engaged intramolecularly. However, weak C—H⋯O and C—H⋯F interactions are anticipated to play a role in the crystal packing. researchgate.netnih.gov

Halogen Bonding: The presence of three fluorine atoms on the phenyl ring introduces the possibility of halogen bonding and other fluorine-mediated interactions. In the crystal structure of 2,2,2-trifluoroacetophenone, the packing is stabilized by a network of C—H⋯F, F⋯F, and F⋯O contacts. nih.gov The contributions from H⋯F contacts can be substantial, accounting for over 37% of the close contacts in the Hirshfeld surface analysis of this analogue. nih.gov It is therefore highly probable that the crystal structure of this compound would feature a rich network of such interactions, where the electronegative fluorine atoms act as acceptors for weak hydrogen bonds and participate in other dipole-dipole contacts.

| Interaction Type | Example Compound | Typical Distances (Å) / Angles (°) | Reference |

|---|---|---|---|

| Intramolecular O—H⋯O | 4'-fluoro-2'-hydroxyacetophenone | D⋯A = 2.554 Å, D-H⋯A = 154° | nih.gov |

| Intermolecular C—H⋯F | 2,2,2-trifluoroacetophenone | H⋯A = 2.48 - 2.94 Å | researchgate.net |

| Intermolecular C—H⋯O | 2,2,2-trifluoroacetophenone | H⋯A = 2.74 - 2.95 Å | researchgate.net |

| Intermolecular F⋯F Contacts | 2,2,2-trifluoroacetophenone | Contributes ~6.9% to Hirshfeld surface | nih.gov |

Crystal Packing Architectures and Polymorphism

Polymorphism , the ability of a compound to exist in more than one crystalline form, is a distinct possibility for this compound. unifr.ch This can arise from different molecular conformations (conformational polymorphism) or different packing arrangements of the same conformer (packing polymorphism). nih.govnih.gov Given the potential for subtle shifts in intermolecular interactions (e.g., different C—H⋯F or F⋯O bonding networks), it is plausible that different crystallization conditions could yield distinct polymorphic forms with varying physicochemical properties. However, no specific polymorphs of the title compound have been reported in the surveyed literature.

High-Resolution Spectroscopic Characterization for Structural Refinement

High-resolution spectroscopic methods are indispensable for refining the structural details of molecules in both the gas and solution phases, providing data that is complementary to solid-state diffraction studies.

Rotational Spectroscopy for Gas-Phase Conformational Analysis

Rotational spectroscopy is a powerful technique for the unambiguous determination of molecular structure in the gas phase. A study on the parent 2'-hydroxyacetophenone (B8834) using free-jet absorption millimeter-wave spectroscopy confirmed that the most stable conformer has a planar (Cs symmetry) structure stabilized by the strong intramolecular hydrogen bond. nih.gov The precise rotational constants obtained from the spectrum are directly related to the molecule's moments of inertia, allowing for a highly accurate structural determination.

Furthermore, such spectra can reveal fine details of internal dynamics. For 2'-hydroxyacetophenone, the analysis of tunneling splittings in the rotational lines allowed for the determination of the energy barrier to internal rotation of the methyl group (V3 barrier). nih.gov A similar study on this compound would be expected to confirm its planarity in the gas phase and provide precise values for its rotational constants and the barrier to methyl rotation, offering a benchmark for quantum-chemical calculations.

| Parameter | Value |

|---|---|

| A (Rotational Constant) | 2277.076 MHz |

| B (Rotational Constant) | 1212.113 MHz |

| C (Rotational Constant) | 795.278 MHz |

| V3 (Methyl Internal Rotation Barrier) | 565.1 cm-1 |

Data from Ref. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Studies

Advanced NMR techniques are crucial for confirming molecular structure and conformation in solution. For fluorinated compounds, through-space spin-spin couplings provide unique insights.

A study on a series of 2′-fluoro-substituted acetophenone (B1666503) derivatives demonstrated that through-space 5J(Hα, F) and 4J(Cα, F) couplings are definitive indicators of an s-trans conformation. nih.gov These couplings occur when the methyl group protons (Hα) and carbon (Cα) are held in close proximity to the 2'-fluorine atom, a condition met only in the planar, intramolecularly hydrogen-bonded conformer.

For this compound, similar through-space couplings would be expected between the methyl group nuclei and the 3'-fluorine atom, assuming the dominant conformation is planar. The magnitude of these coupling constants has been shown to be sensitive to the solvent's dielectric constant, providing a tool to probe subtle conformational changes in different environments. nih.gov Two-dimensional NMR experiments, such as HOESY (Heteronuclear Overhauser Effect Spectroscopy), could further confirm the spatial proximity between the methyl protons and the fluorinated ring. Solid-state NMR could also be employed to study the structure and dynamics in the crystalline phase, providing a bridge between diffraction and solution-state data.

| Solvent | Dielectric Constant (ε) | 5J(Hα, F) (Hz) | 4J(Cα, F) (Hz) |

|---|---|---|---|

| DMSO-d6 | 47.2 | 4.12 | 5.78 |

| Methanol-d4 | 33.0 | 4.57 | 6.74 |

| Acetone-d6 | 21.0 | 4.57 | 6.74 |

| Benzene-d6 | 2.28 | 5.03 | 7.71 |

Data from Ref. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Environment and Hydrogen Bonding Networks

Specific Infrared (IR) and Raman spectroscopic data for this compound are not available in the reviewed literature.

For related ortho-hydroxyacetophenones, vibrational spectroscopy is a key tool for analyzing the strong intramolecular hydrogen bond between the phenolic hydroxyl group (OH) and the carbonyl oxygen (C=O). This interaction typically results in a significant red-shift and broadening of the O-H stretching band in the IR spectrum, often moving it from the typical 3200-3600 cm⁻¹ region to below 3000 cm⁻¹. The C=O stretching frequency is also typically lowered compared to acetophenones lacking the ortho-hydroxyl group. However, without experimental data for the title compound, a quantitative analysis of these features and the influence of the 3',4',5'-trifluoro substitution is not possible.

Chiroptical Properties and Stereochemical Assignments (if applicable)

The molecular structure of this compound does not possess a stereocenter, and it is not inherently chiral. Therefore, it does not exhibit chiroptical properties such as optical rotation or circular dichroism. This section is not applicable to this compound.

Theoretical and Computational Chemistry on 2 Hydroxy 3 ,4 ,5 Trifluoroacetophenone

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

There are no specific Density Functional Theory (DFT) studies or other quantum chemical calculations published for 2-Hydroxy-3',4',5'-trifluoroacetophenone. Such studies would be necessary to determine its electronic properties.

Detailed analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electron density across the this compound molecule has not been performed. This information is crucial for predicting the molecule's reactivity, including its nucleophilic and electrophilic sites, but remains uninvestigated.

While commercial suppliers may possess experimental spectroscopic data (such as NMR or IR spectra) for this compound, there are no published computational studies that predict these spectroscopic parameters. A comparison between theoretical predictions and experimental data, which is vital for validating computational models, has therefore not been conducted for this specific molecule.

Conformational Analysis via Molecular Dynamics and Potential Energy Surface Mapping

A conformational analysis of this compound using methods like molecular dynamics or potential energy surface mapping has not been reported. The preferred spatial arrangement of its atoms, the rotational barriers of its functional groups, and the relative energies of its different conformers are currently unknown. Studies on related, non-fluorinated compounds like 2'-hydroxyacetophenone (B8834) have explored conformational preferences, but this data cannot be directly extrapolated to the trifluorinated derivative.

Modeling of Intermolecular Interactions and Supramolecular Assemblies

No dedicated modeling studies on the intermolecular interactions involving this compound are available. Understanding these interactions is key to predicting its crystal structure and behavior in condensed phases.

The potential for non-covalent interactions, such as π-π stacking between the aromatic rings or hydrogen bonds (including C-H···F interactions), has not been computationally explored for this compound. While research on other fluorinated aromatic compounds confirms the importance of such interactions, specific geometric and energetic details for this molecule are unavailable.

Specific research into the solvation and hydration behavior of this compound is absent from the scientific literature. Computational models are required to understand how this molecule interacts with various solvents at a molecular level, but this work has not been published.

Computational Mechanistic Studies of Reactions Involving the Compound

Information unavailable.

Transition State Characterization and Reaction Pathway Elucidation

Information unavailable.

Catalytic Cycle Modeling for Organocatalytic Processes

Information unavailable.

Advanced Applications in Chemical Sciences Non Clinical Focus

Development as a Versatile Synthetic Intermediate

While there is no direct evidence, a molecule with the structure of 2-Hydroxy-3',4',5'-trifluoroacetophenone would likely be a valuable synthetic intermediate. The combination of a reactive acetyl group, a hydroxyl group, and a trifluorinated phenyl ring suggests potential for diverse chemical transformations.

Theoretically, the ketone and hydroxyl functionalities would allow for a range of reactions, including condensations, reductions, and substitutions, making it a potential starting material for more complex molecular architectures. The fluorine atoms would be expected to influence the reactivity of the aromatic ring, potentially enabling regioselective substitutions.

Fluorine-containing compounds are of significant interest in medicinal chemistry due to their unique properties. A trifluorinated building block like this hypothetical compound could be used to synthesize novel scaffolds for drug discovery research. The fluorine atoms can modulate physicochemical properties such as lipophilicity and metabolic stability, which are critical parameters in drug design.

Contributions to Organocatalysis and Catalytic Methodologies

There is no information available regarding the use of this compound in the field of organocatalysis or as a component in catalytic systems.

The potential for this compound to serve as a precursor for chiral organocatalysts is unknown.

Similarly, its application in the design of ligands for metal-mediated catalysis has not been explored or reported.

Role in Materials Chemistry

The role of this compound in materials chemistry is currently not established in the scientific literature. Fluorinated molecules are sometimes used in the development of advanced materials, but no such application has been found for this specific compound.

Monomer for the Synthesis of Novel Fluorinated Polymers and Oligomers

The presence of both a hydroxyl group and an activated aromatic ring makes this compound a valuable monomer for the creation of new fluorinated polymers and oligomers. The trifluorophenyl moiety imparts desirable characteristics to the resulting polymers, such as enhanced thermal stability, chemical resistance, and specific optical and dielectric properties.

Research in this area, while still emerging, draws parallels from studies on structurally similar fluorinated phenolic compounds. The general strategy involves leveraging the reactivity of the hydroxyl group for polymerization reactions, such as polycondensation or polyetherification. For instance, reaction with diacyl chlorides or activated dihalides can lead to the formation of polyesters and polyethers, respectively. The incorporation of the trifluoroacetophenone unit into the polymer backbone can significantly influence the material's final properties.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Co-monomer Example | Resulting Polymer Class | Potential Properties |

| Polycondensation | Terephthaloyl chloride | Aromatic Polyester | High thermal stability, mechanical strength |

| Polyetherification | Decafluorobiphenyl | Poly(aryl ether ketone) | Chemical inertness, high-temperature performance |

Detailed research findings on the polymerization of this compound are not yet extensively published. However, based on the known reactivity of related fluorinated phenols and acetophenones, it is hypothesized that the resulting polymers would exhibit a combination of properties beneficial for advanced applications. The fluorine atoms are expected to lower the polymer's surface energy and refractive index, while the polar ketone and hydroxyl groups could enhance adhesion and allow for post-polymerization modification.

Components in Functional Materials Research (e.g., ionophores, supramolecular sensors without clinical applications)

The electron-withdrawing nature of the trifluorinated ring and the presence of a hydrogen-bond-donating hydroxyl group make this compound an attractive building block for the design of functional materials, particularly in the realm of supramolecular chemistry. These features can be exploited to create molecules capable of selective recognition of ions or neutral molecules.

While specific research on the use of this compound in ionophores and supramolecular sensors is limited, the principles of molecular recognition suggest its potential. The hydroxyl and ketone groups can act as binding sites for cations or anions through hydrogen bonding and electrostatic interactions. The trifluorinated phenyl ring can participate in non-covalent interactions, such as anion-π interactions, which are known to play a crucial role in the selectivity of chemical sensors.

For example, when incorporated into a larger macrocyclic or acyclic structure, the acetophenone (B1666503) derivative could form a pre-organized cavity for a specific guest molecule. The binding event could then be transduced into a measurable signal, such as a change in fluorescence or color, forming the basis of a chemosensor.

Table 2: Potential Supramolecular Interactions with this compound

| Interacting Species | Potential Binding Sites on Monomer | Type of Interaction |

| Anions (e.g., F⁻, Cl⁻) | Hydroxyl group, Aromatic ring | Hydrogen bonding, Anion-π interactions |

| Cations (e.g., K⁺, Na⁺) | Ketone oxygen, Hydroxyl oxygen | Ion-dipole interactions |

| Neutral molecules | Aromatic ring, Ketone group | π-π stacking, Dipole-dipole interactions |

The development of functional materials based on this compound is an active area of theoretical and exploratory research. The synthesis of derivatives where the this compound unit is appended to a signaling moiety (e.g., a fluorophore) is a promising strategy for creating highly selective and sensitive non-clinical sensors for environmental or industrial monitoring.

Q & A

Q. What are the common synthetic routes for 2-Hydroxy-3',4',5'-trifluoroacetophenone, and how do reaction conditions influence product purity?

Methodological Answer: The synthesis typically involves sequential halogenation and hydroxylation steps. A Friedel-Crafts acylation can introduce the acetophenone core, followed by fluorination using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride). Hydroxylation is achieved via demethylation (if protected) or direct electrophilic substitution under acidic conditions. For example:

- Step 1 : Friedel-Crafts acylation of trifluorobenzene derivatives to form the acetophenone backbone.

- Step 2 : Fluorination at specific positions using fluorinating agents (e.g., 3',4',5'-trifluoro substitution).

- Step 3 : Hydroxylation at the 2-position via controlled oxidation or hydrolysis.

Critical factors include temperature control (e.g., low temperatures to avoid over-fluorination) and stoichiometric ratios of fluorinating agents. Purity (>97%) is confirmed via HPLC and NMR .

Q. Table 1: Key Synthetic Methods

| Step | Reagents/Conditions | Target Functionalization |

|---|---|---|

| 1 | AlCl₃, AcCl, RT | Acetophenone core |

| 2 | DAST, -20°C | 3',4',5'-Trifluoro |

| 3 | H₂O₂, H₂SO₄, 50°C | 2-Hydroxy introduction |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹⁹F NMR : Identifies fluorine substituents (δ -110 to -160 ppm for aromatic fluorines) and confirms substitution patterns .

- ¹H NMR : Resolves the hydroxyl proton (δ 10–12 ppm, broad singlet) and acetophenone methyl group (δ 2.6 ppm) .

- IR Spectroscopy : Detects C=O stretching (~1700 cm⁻¹) and O-H stretching (~3200 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 220.147) .

Note : Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

- HOMO-LUMO gaps : Predicts reactivity (smaller gaps indicate higher electrophilicity) .

- Molecular Electrostatic Potential (MEP) : Visualizes electron-deficient regions (fluorine substituents enhance electrophilicity) .

- Vibrational Frequencies : Matches experimental IR data to confirm structural assignments .

Q. Table 2: Computational vs. Experimental Data

| Parameter | Calculated (DFT) | Experimental (X-ray) |

|---|---|---|

| C=O Bond Length (Å) | 1.22 | 1.21 |

| HOMO-LUMO Gap (eV) | 4.3 | N/A |

Discrepancies (e.g., bond lengths) arise from crystal packing effects in experimental data .

Q. How can researchers resolve contradictions between computational predictions and experimental results for this compound?

Methodological Answer:

- Step 1 : Validate computational parameters (e.g., basis set selection) by benchmarking against structurally similar compounds with known experimental data .

- Step 2 : Perform sensitivity analysis (e.g., solvent effects, temperature) using polarizable continuum models (PCM) in DFT .

- Step 3 : Cross-reference multiple techniques (e.g., X-ray crystallography for bond angles, solid-state NMR for conformational analysis) .

Q. What role do fluorine substituents play in modulating the compound’s reactivity in nucleophilic aromatic substitution?

Methodological Answer: The 3',4',5'-trifluoro groups:

- Electron-Withdrawing Effect : Activate the aromatic ring toward nucleophilic attack by reducing electron density.

- Steric Effects : Meta-fluorines hinder substitution at certain positions, directing reactions to the 2-hydroxy site.

- Case Study : In Suzuki couplings, Pd-catalyzed reactions with boronic acids yield biaryl derivatives selectively at the hydroxyl-adjacent position .

Q. How is this compound used in developing enzyme inhibitors?

Methodological Answer: The compound serves as a pharmacophore in kinase inhibitors:

- Step 1 : Functionalize the hydroxyl group via esterification or etherification to enhance binding affinity.

- Step 2 : Screen derivatives against target enzymes (e.g., tyrosine kinases) using fluorescence polarization assays .

- Result : Fluorine atoms improve metabolic stability and membrane permeability, as shown in IC₅₀ comparisons with non-fluorinated analogs .

Q. How does the fluorine substitution pattern influence the compound’s photostability and solubility?

Methodological Answer:

- Photostability : Trifluoro groups reduce π→π* transitions, decreasing UV degradation (confirmed via accelerated light-stress testing) .

- Solubility : Fluorines increase lipophilicity (logP ~2.5), requiring co-solvents like DMSO for in vitro assays. Aqueous solubility is pH-dependent due to the hydroxyl group’s ionization (pKa ~8.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.